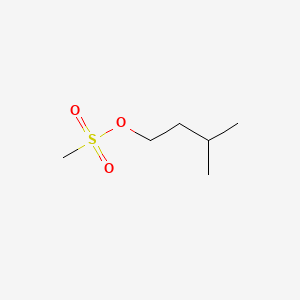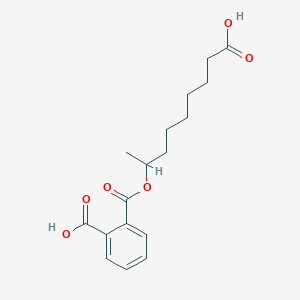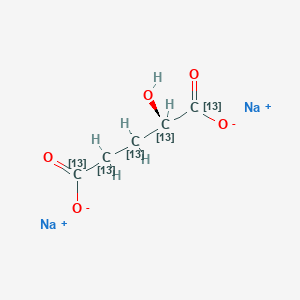
Uridine 5'-Diphospho-N-acetylglucosamine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridine 5’-Diphospho-N-acetylglucosamine-d3 is a nucleotide sugar and a coenzyme involved in various metabolic processes. It is used by glycosyltransferases to transfer N-acetylglucosamine residues to substrates. This compound plays a crucial role in the biosynthesis of glycosaminoglycans, proteoglycans, and glycolipids, which are essential components of cellular structures and signaling pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Uridine 5’-Diphospho-N-acetylglucosamine-d3 is synthesized from glucose via the hexosamine biosynthetic pathway. The process involves several enzymatic steps, starting with the conversion of fructose 6-phosphate and glutamine to glucosamine-6-phosphate. This intermediate is then acetylated to form N-acetylglucosamine-6-phosphate, which is subsequently converted to N-acetylglucosamine-1-phosphate. The final step involves the transfer of a uridine diphosphate group to form Uridine 5’-Diphospho-N-acetylglucosamine .
Industrial Production Methods: Industrial production of Uridine 5’-Diphospho-N-acetylglucosamine-d3 typically involves the use of recombinant enzymes. These enzymes are overexpressed in microbial hosts such as Escherichia coli and co-immobilized on agarose beads for practical synthesis . This method allows for efficient and scalable production of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Uridine 5’-Diphospho-N-acetylglucosamine-d3 undergoes various chemical reactions, including glycosylation, where it acts as a sugar donor. It is also involved in feedback inhibition of the enzyme glutamine:fructose-6-phosphate amidotransferase .
Common Reagents and Conditions: Common reagents used in reactions involving Uridine 5’-Diphospho-N-acetylglucosamine-d3 include glycosyltransferases and nucleotide sugar transporters. The reactions typically occur under physiological conditions, with optimal temperatures around 37°C and neutral pH .
Major Products: The major products formed from reactions involving Uridine 5’-Diphospho-N-acetylglucosamine-d3 include glycosaminoglycans, proteoglycans, and glycolipids. These products are essential for various cellular functions, including cell signaling and structural integrity .
Aplicaciones Científicas De Investigación
Uridine 5’-Diphospho-N-acetylglucosamine-d3 has a wide range of scientific research applications:
Chemistry: It is used as a substrate in glycosylation reactions to study the synthesis of complex carbohydrates.
Industry: It is used in the production of glycosylated proteins and other biotechnological applications.
Mecanismo De Acción
Uridine 5’-Diphospho-N-acetylglucosamine-d3 exerts its effects by serving as a sugar donor in glycosylation reactions. It is actively transported into the Golgi apparatus and endoplasmic reticulum, where it participates in the glycosylation of proteins and lipids. The compound also elicits feedback inhibition of the enzyme glutamine:fructose-6-phosphate amidotransferase, regulating the hexosamine biosynthetic pathway . This regulation is crucial for maintaining cellular homeostasis and responding to changes in nutrient availability .
Comparación Con Compuestos Similares
- Uridine 5’-Diphospho-N-acetylgalactosamine
- Uridine 5’-Diphosphogalactose
- Uridine 5’-Diphospho-glucuronic acid
Comparison: Uridine 5’-Diphospho-N-acetylglucosamine-d3 is unique in its role as a sugar donor for N-acetylglucosamine residues, whereas similar compounds like Uridine 5’-Diphospho-N-acetylgalactosamine and Uridine 5’-Diphosphogalactose are involved in the transfer of different sugar residues. This specificity makes Uridine 5’-Diphospho-N-acetylglucosamine-d3 particularly important in the synthesis of glycosaminoglycans and other N-acetylglucosamine-containing biomolecules .
Propiedades
Número CAS |
952753-75-2 |
|---|---|
Fórmula molecular |
C₁₇H₂₄D₃N₃O₁₇P₂ |
Peso molecular |
610.37 |
Sinónimos |
Uridine 5’-(Trihydrogen diphosphate) P’-[2-(Acetyl-2,2,2-d3-amino)-2-deoxy-α-D-glucopyranosyl] Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-Bromo-2-(hydroxymethyl)phenyl]-4-(dimethylamino)-1-(4-fluorophenyl)butan-1-ol](/img/structure/B1148261.png)

![2-[(1E,3Z)-1,3-Pentadien-1-yl]-1,3-benzothiazole](/img/structure/B1148264.png)




